Fluorescein diacetate 5-maleimide

Structure

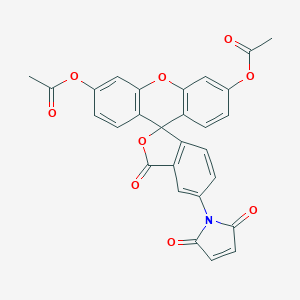

2D Structure

Propiedades

IUPAC Name |

[6'-acetyloxy-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17NO9/c1-14(30)35-17-4-7-21-23(12-17)37-24-13-18(36-15(2)31)5-8-22(24)28(21)20-6-3-16(11-19(20)27(34)38-28)29-25(32)9-10-26(29)33/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBJWHQRQDEKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404274 | |

| Record name | 5-Maleimido-fluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150322-01-3 | |

| Record name | 5-Maleimido-fluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorescein diacetate 5-maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descripción

Significance of Fluorescent Probes in Biological Inquiry

Fluorescent probes are indispensable tools in modern biological and biomedical research, offering high sensitivity and the ability to visualize cellular processes in real-time. nih.gov These molecules absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon that allows for the detection and monitoring of biological events with high spatial and temporal resolution. The use of fluorescent probes has become a standard in a myriad of applications, including the detection of protein location and activation, identification of protein complex formation, and monitoring of biological processes within living cells. thermofisher.com

The power of fluorescent probes lies in their versatility and quantitative capabilities. thermofisher.com They can be designed to target specific biomolecules, organelles, or even microenvironments within a cell, providing direct visual information about their localization and quantity. researchgate.net This targeted labeling is crucial for understanding the intricate functions of cellular components and the dynamic changes they undergo during various physiological and pathological processes. nih.govacs.org Compared to other methods like radioisotope labeling or magnetic resonance imaging, fluorescence imaging offers significant advantages, including higher sensitivity, less invasive procedures, and enhanced safety. nih.gov

Overview of Fluorescein (B123965) Diacetate 5-Maleimide as a Fluorescent Labeling Reagent

Fluorescein diacetate 5-maleimide is a specialized derivative of the widely used fluorescein dye. It functions as a thiol-reactive fluorescent probe, meaning it specifically attaches to molecules containing sulfhydryl groups, such as the amino acid cysteine found in many proteins. scbt.com This specificity is achieved through the maleimide (B117702) group, which reacts with thiols under mild pH conditions (typically 6.5-7.5) to form a stable thioether bond. thermofisher.com

The "diacetate" portion of its name indicates the presence of two acetate (B1210297) groups. These groups render the molecule non-fluorescent and cell-permeable. Once inside a cell, intracellular esterase enzymes cleave the acetate groups, "activating" the fluorescein and causing it to fluoresce. This mechanism allows for the labeling of intracellular thiols.

The primary application of this compound is in the fluorescent labeling of proteins and peptides to study their structure, function, and interactions. medchemexpress.comcaymanchem.com Its ability to specifically target cysteine residues makes it a valuable tool for researchers investigating protein conformation, enzyme activity, and the redox state of cells. medchemexpress.commedchemexpress.com

Historical Context and Evolution of Thiol-Reactive Fluorescent Dyes

The detection of biologically important thiols like cysteine and glutathione (B108866) has been a focus of scientific inquiry for over a century. rsc.org A significant challenge has been to make these optically inert molecules detectable. The breakthrough came with the understanding that the nucleophilic nature of thiols allows them to react with electron-deficient compounds. rsc.org

Early methods for thiol detection included the use of disulfide compounds, such as in the "Ellman reagent," which reacts with thiols via a disulfide interchange. rsc.org Over the past 60 years, a diverse array of small organic molecular fluorescent probes for thiols has been developed. rsc.org These probes are often designed based on mechanisms like nucleophilic substitution or addition. nih.gov

The development of maleimide-based fluorescent dyes, such as Fluorescein-5-maleimide (B15326), represented a significant advancement. biotium.com Maleimides offer high reactivity and specificity towards thiols, allowing for more precise labeling of proteins and other biomolecules. scbt.comthermofisher.com The evolution of these dyes has been driven by the need for probes with improved properties, such as higher extinction coefficients, better quantum yields, and pH insensitivity, to meet the demands of increasingly sophisticated proteomic research. psu.edu The first fluorescent molecule, fluorescein, was synthesized in 1887 by Adolf von Baeyer and serves as the foundational structure for many xanthene-based fluorescent dyes used today. fluorofinder.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C28H17NO9 | sigmaaldrich.comuni.lu |

| Molecular Weight | 511.44 g/mol | sigmaaldrich.com |

| Excitation Wavelength (λex) | 492 nm (after derivatization and cleavage) | sigmaaldrich.com |

| Emission Wavelength (λem) | 520 nm (after derivatization and cleavage) | sigmaaldrich.com |

| Solubility | Soluble in DMF, DMSO, and dioxane | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | −20°C | sigmaaldrich.com |

Research Findings on Fluorescein-5-Maleimide (the activated form)

| Application | Key Finding | Source |

| Protein Labeling | Efficiently labels proteins containing cysteine residues to study conformational changes and ligand binding. | caymanchem.com |

| Thiol Detection | Used to detect the redox state of thiols in eukaryotic cells. | medchemexpress.commedchemexpress.com |

| Actin-Myosin Interaction | Labels actin to investigate its interaction with cardiac myosin-binding protein C. | medchemexpress.commedchemexpress.com |

| Nanoparticle Detection | Employed in the detection of negatively charged nanoparticles. | medchemexpress.commedchemexpress.com |

Mechanistic Principles and Chemical Reactivity in Biological Systems

Mechanism of Intracellular Activation: Esterase-Mediated Deacetylation and Fluorophore Generation

Fluorescein (B123965) diacetate 5-maleimide is initially a non-fluorescent and cell-permeant molecule. toku-e.com Its ability to passively diffuse across the cell membrane is a key feature for its use in live-cell applications. nih.gov Once inside the cell, the diacetate groups of FDM are cleaved by intracellular esterases. toku-e.comresearchgate.net This enzymatic hydrolysis is a critical activation step, transforming the molecule into fluorescein 5-maleimide, which is a highly fluorescent compound. toku-e.comresearchgate.net

The generation of the fluorophore is a direct indicator of esterase activity within the cell. toku-e.com The rate of this hydrolysis can vary depending on the specific cellular environment and the activity of the esterases present. nih.gov For instance, in Saccharomyces cerevisiae, the hydrolysis of fluorescein diacetate (FDA), a related compound, has been shown to follow first-order reaction kinetics. nih.gov The accumulation of the fluorescent product inside the cell is dependent on both the rate of transport of the diacetate form into the cell and the subsequent rate of hydrolysis by esterases. nih.govresearchgate.net

Maleimide (B117702) Reactivity with Thiol-Containing Biomolecules: Formation of Stable Thioether Bonds

The maleimide group of fluorescein 5-maleimide is a highly reactive moiety that specifically targets thiol (sulfhydryl) groups present in biomolecules, most notably in the cysteine residues of proteins. biotium.com The reaction proceeds via a Michael addition, a well-established and efficient method for bioconjugation. axispharm.com This reaction results in the formation of a stable covalent thioether bond between the maleimide and the thiol-containing molecule. thermofisher.com

The reactivity of the maleimide group is driven by the electron-withdrawing nature of the adjacent carbonyl groups and the release of ring strain upon bond formation. rsc.org This inherent reactivity allows the conjugation to occur rapidly and with high yield under mild, physiological conditions. axispharm.com The stability of the resulting thioether linkage is a significant advantage for applications requiring long-term tracking or analysis of the labeled biomolecule.

Specificity and Selectivity in Bioconjugation Reactions within Complex Biological Matrices

The thiol-maleimide reaction is renowned for its high degree of chemoselectivity, particularly within the complex environment of a cell. rsc.orgresearchgate.net Under physiological pH conditions (around 6.5-7.5), the maleimide group shows a strong preference for reacting with thiols over other nucleophilic functional groups, such as amines. axispharm.comthermofisher.com At a neutral pH of 7, the reaction with a free sulfhydryl group is approximately 1,000 times faster than with an amine. thermofisher.com

This high selectivity is crucial for targeted labeling of specific proteins or peptides that contain accessible cysteine residues. While the maleimide group does not react with histidine or arginine at neutral pH, its reactivity towards primary amines can increase at pH values above 7.5. biotium.comthermofisher.com Therefore, controlling the pH is a critical factor in maintaining the specificity of the conjugation reaction. axispharm.com The inherent specificity of the maleimide-thiol reaction minimizes off-target labeling, which is essential for accurate biological studies and the development of targeted therapeutics like antibody-drug conjugates (ADCs). axispharm.comnih.gov

Influence of pH on Maleimide Reaction Kinetics and Specificity in Aqueous Environments

The pH of the aqueous environment significantly influences both the rate and specificity of the maleimide-thiol reaction. researchgate.netnih.gov The optimal pH range for this reaction is generally considered to be between 6.5 and 7.5. axispharm.comthermofisher.com Within this range, the reaction is highly selective for thiols. axispharm.com

Key effects of pH on the maleimide-thiol reaction:

Increased Reaction Rate: As the pH increases towards 7.5, the rate of the thiol-maleimide reaction can be accelerated. This is dependent on the pKa of the specific thiol group involved. researchgate.net

Competing Reactions at Higher pH: At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis, where the maleimide ring opens to form a non-reactive maleic acid amide derivative. uu.nl Additionally, the reactivity of maleimides with primary amines increases at alkaline pH, which can lead to a loss of specificity. thermofisher.comuu.nl

Thiazine (B8601807) Rearrangement: In the specific case of conjugating to an N-terminal cysteine, a side reaction can occur, leading to the formation of a six-membered thiazine structure. The rate of this rearrangement is notably faster at or above physiological pH. nih.gov Performing the conjugation under acidic conditions can help to prevent this side reaction. nih.gov

Therefore, careful control of the reaction pH is paramount to ensure both the efficiency and the specificity of the bioconjugation process. axispharm.com

Advanced Methodologies and Applications in Cellular and Molecular Biology

Real-time Cellular Imaging and Live-Cell Visualization Techniques

FDM is a powerful fluorescent probe for real-time imaging of live cells. The core of its utility lies in its mechanism of action. The diacetate form is non-fluorescent and readily crosses the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the acetate (B1210297) groups, yielding the highly fluorescent compound, fluorescein (B123965) 5-maleimide. researchgate.net Furthermore, the maleimide (B117702) group specifically and covalently bonds with free sulfhydryl groups (thiols) found on cysteine residues of intracellular proteins. thermofisher.comcaymanchem.com This process effectively traps the fluorescent signal within the cell and anchors it to specific protein targets, making it an excellent marker for dynamic cellular events. medchemexpress.com

The ability to label intracellular proteins allows researchers to monitor a variety of dynamic processes in real-time. By tracking the fluorescence of FDM-labeled proteins, scientists can gain insights into protein localization, trafficking, and redistribution within the cell during events such as cell division, migration, or apoptosis. medchemexpress.comnih.gov For example, it can be used to study cytoskeletal rearrangements by labeling proteins like actin and observing their interactions and structural changes. medchemexpress.com This method provides a window into the intricate and rapid molecular mechanisms that govern cellular function, which would be lost in fixed-cell preparations. nih.gov

The fluorescent signal generated from FDM is well-suited for analysis with advanced microscopy platforms. Confocal Laser Scanning Microscopy (CLSM) is particularly advantageous. nih.gov CLSM uses a focused laser to excite fluorescence in a single plane, rejecting out-of-focus light to create sharp, high-resolution optical sections of the sample. When combined with FDM, CLSM allows for detailed three-dimensional visualization of labeled proteins and subcellular structures within living cells. This integration is critical for precisely localizing proteins and observing their dynamic behavior in specific cellular compartments, such as the nucleus or cytoplasm, without the blurring inherent in conventional widefield fluorescence microscopy. nih.gov

Flow Cytometry for Quantitative Cell Population Analysis

Flow cytometry is a technology that rapidly analyzes the physical and chemical characteristics of single cells suspended in a fluid stream. miltenyibiotec.comnih.gov Fluorescein diacetate (FDA), the parent compound of FDM, is a well-established probe in flow cytometry for assessing cell viability based on esterase activity. researchgate.netnih.gov FDM extends this capability by allowing for the characterization and analysis of cell populations based on their intracellular thiol content.

By labeling intracellular proteins via their thiol groups, FDM can be used to characterize and differentiate cell populations. The fluorescence intensity of a cell stained with FDM is proportional to the content of accessible thiols, which can vary with the cell's metabolic or redox state. medchemexpress.com This allows for the identification and quantification of distinct cell subpopulations. Furthermore, when coupled with a fluorescence-activated cell sorter (FACS), a specialized type of flow cytometer, cells labeled with FDM can be physically separated from the general population for further culture or analysis. youtube.com This is invaluable for isolating cells with specific physiological profiles for more detailed study.

FDM's spectral properties (green fluorescence) make it compatible with multimodal or multicolor flow cytometry. miltenyibiotec.com In this approach, multiple fluorescent probes with distinct emission spectra are used simultaneously to measure several cellular parameters within the same sample. bio-rad-antibodies.com For instance, FDM can be combined with a red-fluorescing, membrane-impermeable nucleic acid stain like Propidium Iodide (PI). In this combination, live cells with active esterases will be FDM-positive (green), while dead cells with compromised membranes will be PI-positive (red), allowing for simultaneous assessment of viability and thiol content across a cell population. researchgate.net This strategy enhances the depth of analysis, providing a more comprehensive snapshot of the heterogeneous states within a sample. nih.gov

Detection and Quantification of Biomolecules in Biochemical Assays

Beyond live-cell applications, FDM and its activated form, fluorescein-5-maleimide (B15326), are utilized in various biochemical assays for the detection and quantification of biomolecules. medchemexpress.com The high specificity of the maleimide group for thiols makes it a reliable tool for labeling proteins and peptides in vitro. biotium.com

Once a protein is labeled, its fluorescence can be measured to quantify its concentration or to study its interactions. This is particularly useful in applications such as:

Immunoassays: FDM can be used to form fluorescent conjugates with antibodies or antigens for use in photoluminometric immunoassays, often leveraging principles like fluorescence energy transfer (FRET). chemodex.comsigmaaldrich.com

Protein Interaction Studies: By labeling a specific protein, researchers can detect conformational changes, the assembly of multi-protein complexes, or ligand-binding events by observing changes in the fluorescence signal. caymanchem.com

Nanoparticle Conjugation: The probe can be used to create fluorescently labeled nanoparticles, which can then be used as tracers in subcellular fractionation processes or other bio-analytical techniques. sigmaaldrich.com

These assays benefit from the high sensitivity of fluorescence detection, allowing for the measurement of biomolecules at low concentrations. medchemexpress.com

Data Tables

Table 1: Physicochemical Properties of Fluorescein diacetate 5-maleimide

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 150322-01-3 | chemodex.com |

| Molecular Formula | C₂₈H₁₇NO₉ | sigmaaldrich.com |

| Molecular Weight | 511.44 g/mol | sigmaaldrich.com |

| Excitation (λex) | ~492 nm | biotium.com |

| Emission (λem) | ~515 nm | biotium.com |

Note: Excitation and emission maxima are for the activated fluorescein form after esterase cleavage and reaction with thiols, typically measured at a physiological or slightly alkaline pH.

Table 2: Summary of Methodologies and Applications

| Methodology | Application | Key Principle | Source(s) |

|---|---|---|---|

| Live-Cell Imaging (Confocal) | Monitoring dynamic protein localization and interactions. | Intracellular esterase activation and covalent labeling of protein thiols enables real-time tracking in optically sectioned images. | medchemexpress.comnih.govnih.gov |

| Flow Cytometry | Cell characterization and sorting based on thiol content. | Fluorescence intensity correlates with intracellular thiol levels, allowing for quantitative analysis and physical separation of cell subpopulations. | researchgate.netnih.govyoutube.com |

| Multimodal Flow Cytometry | Simultaneous analysis of viability and other cellular markers. | FDM is combined with other fluorophores (e.g., Propidium Iodide) to gather multiple data points from single cells. | researchgate.netbio-rad-antibodies.com |

| Biochemical Assays | Quantification of proteins and study of molecular interactions. | Thiol-reactive labeling of purified proteins for use in immunoassays and binding studies. | caymanchem.comchemodex.comsigmaaldrich.com |

Development of Fluorescent Biosensors

Fluorescent biosensors are powerful analytical tools designed to detect and quantify biological molecules and processes with high sensitivity and specificity. The fundamental principle of these biosensors lies in the conversion of a biological recognition event into a measurable optical signal. This compound serves as a key component in the development of such sensors, particularly for intracellular applications and for monitoring protein-related activities.

The utility of this compound in biosensor development stems from two of its core chemical features. Firstly, it is a pro-fluorophore, meaning it is initially in a non-fluorescent state. The diacetate groups on the fluorescein core are readily cleaved by intracellular esterase enzymes, which are ubiquitous in viable cells. This enzymatic cleavage unmasks the fluorescein, resulting in a bright green fluorescent signal. This "turn-on" mechanism is particularly advantageous for developing biosensors for use within living cells, as it minimizes background fluorescence from the probe before it has reached its target environment.

Secondly, the maleimide group provides a mechanism for covalent and specific attachment to proteins. Maleimides react with high specificity towards the sulfhydryl (thiol) groups of cysteine residues under physiological pH conditions (pH 6.5-7.5), forming a stable thioether bond. thermofisher.com This allows for the precise labeling of proteins at engineered or naturally occurring cysteine sites. By strategically placing a cysteine residue within a protein of interest, this compound can be attached to a specific location.

The development of a biosensor using this compound involves conjugating it to a biomolecule (often a protein) that undergoes a conformational change or a binding event in the presence of a specific analyte. This interaction alters the local microenvironment of the attached fluorescein molecule, leading to a detectable change in its fluorescence properties, such as intensity or polarization. For instance, the probe can be used to label proteins to detect conformational changes, the assembly of multi-subunit protein complexes, and ligand-binding processes. caymanchem.com A notable research application includes the labeling of the protein actin to investigate its interaction with cardiac myosin-binding protein C (cMyBP-C), which is instrumental in developing modulators for heart failure. medchemexpress.com

| Feature | Description | Relevance to Biosensor Development |

| Pro-fluorophore nature | Non-fluorescent until diacetate groups are cleaved by intracellular esterases. | Enables "turn-on" sensing in live cells, reducing background noise. |

| Thiol-reactive Maleimide Group | Reacts specifically with cysteine residues on proteins. thermofisher.com | Allows for site-specific labeling of proteins to monitor local environmental changes. caymanchem.com |

| Fluorescence Signal | Intense green fluorescence after activation (Excitation/Emission ~492/520 nm). sigmaaldrich.com | Provides a strong, detectable signal for sensitive detection of the target analyte or process. |

The design of such biosensors often relies on structure-based approaches where the probe is attached near a ligand-binding site. The binding of the target molecule can induce a conformational change in the protein, which in turn alters the fluorescence of the covalently linked dye, providing a quantitative measure of the binding event.

Photoluminometric Immunoassays Utilizing Fluorescent Energy Transfer (FRET)

Photoluminometric immunoassays are a class of bioanalytical methods that leverage the high sensitivity of fluorescence detection for quantifying antigens or antibodies. When combined with the principles of Förster Resonance Energy Transfer (FRET), these assays offer a powerful platform for studying molecular interactions. This compound is a valuable reagent for creating the necessary fluorescently labeled conjugates for these assays. caymanchem.comsigmaaldrich.com

FRET is a non-radiative energy transfer process that occurs between two fluorescent molecules, a "donor" and an "acceptor," when they are in close proximity (typically within 1-10 nanometers). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor. In a FRET-based immunoassay, this distance-dependent phenomenon is exploited to signal the binding of an antigen to an antibody.

The development of a FRET-based immunoassay using this compound involves the following general steps:

Conjugation: The maleimide group of the probe is used to covalently label either the antigen or the antibody of interest via its cysteine residues. This creates a fluorescently tagged immunoreactant. Fluorescein typically serves as the FRET donor when paired with a suitable acceptor dye (e.g., Rhodamine).

Assay Formulation: A common format is a competitive immunoassay. In this setup, a known amount of fluorescein-labeled antigen (the donor) and an antibody labeled with an acceptor dye are mixed. In the absence of any unlabeled antigen from a sample, the labeled antigen binds to the labeled antibody, bringing the donor and acceptor into close proximity and resulting in efficient FRET. This leads to quenching of the donor's fluorescence and an increase in the acceptor's emission.

Detection: When a sample containing the target (unlabeled) antigen is introduced, it competes with the labeled antigen for binding to the antibody. This competition displaces the fluorescein-labeled antigen from the antibody, increasing the distance between the donor and acceptor. Consequently, FRET is disrupted, leading to an increase in the donor's fluorescence intensity and a decrease in the acceptor's emission. The change in the fluorescence signal is proportional to the concentration of the target antigen in the sample.

Another approach is a displacement immunoassay where a quencher-labeled analyte is pre-bound to the antibody-fluorophore conjugate. The addition of a target analyte displaces the quencher, restoring fluorescence in a concentration-dependent manner. nih.gov

| Parameter | Role in FRET Immunoassay | Research Finding |

| Donor Fluorophore | Fluorescein, conjugated to an antigen or antibody, absorbs light and transfers energy to the acceptor. | This compound is used to form conjugates with immunoreactants for FRET-based immunoassays. caymanchem.comsigmaaldrich.com |

| Acceptor Fluorophore | A suitable dye (e.g., Rhodamine) that accepts energy from the donor when in close proximity. | The choice of acceptor is critical and must have an absorption spectrum that overlaps with the emission spectrum of the donor (fluorescein). |

| FRET Efficiency | Highly dependent on the distance between the donor and acceptor, serving as the basis for the assay signal. | The binding of an antigen to an antibody brings the donor and acceptor together, enabling FRET. The presence of a competing unlabeled antigen disrupts FRET. |

| Signal Readout | Changes in the fluorescence intensity of the donor or acceptor are measured to quantify the analyte. | An increase in donor fluorescence or a decrease in acceptor fluorescence typically indicates the presence of the target analyte in a competitive assay format. |

The use of this compound in this context allows for the creation of stable, covalently linked fluorescent probes on key components of the immunoassay, enabling the sensitive and quantitative detection of a wide range of biological molecules.

Fluorescein Diacetate 5 Maleimide in Protein and Peptide Research

Cysteine-Specific Protein and Peptide Labeling Strategies

The specific and covalent nature of the reaction between the maleimide (B117702) group of fluorescein (B123965) diacetate 5-maleimide and the thiol group of cysteine residues forms the basis for its use in protein and peptide research. biotium.com This reaction is highly selective for sulfhydryl groups, particularly at a pH range of 6.5-7.5. thermofisher.com

A common strategy involves the use of site-directed mutagenesis to introduce cysteine residues at specific locations within a protein where no endogenous cysteines are present. nih.gov This allows for the precise attachment of the fluorescent label to a desired region of the protein. If a protein already contains cysteine residues, but labeling is desired at a different site, those native cysteines can be protected using reversible blocking agents. nih.gov

For proteins with existing disulfide bonds, a reduction step using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is necessary to generate free sulfhydryl groups for labeling. nih.gov It is crucial to remove these reducing agents before adding the maleimide dye to prevent them from competing with the protein's thiols. nih.gov

Key Considerations for Cysteine-Specific Labeling:

| Parameter | Recommendation | Rationale |

| pH | 6.5 - 7.5 | Optimizes the specific reaction between maleimide and sulfhydryl groups while minimizing reactions with other amino acid residues like lysine (B10760008). thermofisher.com |

| Reducing Agents | DTT or TCEP | Necessary to reduce disulfide bonds and expose free cysteine residues for labeling. nih.gov |

| Removal of Reducing Agents | Dialysis or size-exclusion chromatography | Prevents the reducing agent from reacting with the maleimide dye, which would inhibit protein labeling. nih.gov |

| Molar Excess of Dye | Optimized for each protein | A sufficient excess ensures efficient labeling, but excessive labeling can lead to protein aggregation and altered function. thermofisher.com |

Analysis of Protein Conformation and Dynamics

The fluorescence properties of fluorescein are sensitive to its local environment. This sensitivity can be exploited to study changes in protein conformation and dynamics. When a protein undergoes a conformational change, the environment around the attached fluorescein label may alter, leading to changes in its fluorescence intensity, emission wavelength, or polarization.

Small, cysteine-reactive fluorophores like fluorescein derivatives are considered faithful reporters of protein backbone positions and conformational changes. nih.gov By strategically placing the label at a specific site, researchers can monitor the local conformational changes that occur during protein function, such as substrate binding or interaction with other molecules.

Probing Conformation-Dependent Accessibility of Cysteine Residues

The reactivity of a cysteine residue with fluorescein diacetate 5-maleimide can provide information about its accessibility to the solvent, which in turn reflects the protein's conformation. In a folded protein, some cysteine residues may be buried within the protein's core and inaccessible to the labeling reagent. Conversely, cysteine residues on the protein surface are more readily labeled.

By comparing the labeling efficiency of a cysteine residue under different conditions (e.g., in the presence or absence of a binding partner), researchers can infer changes in the local protein structure that alter the accessibility of that residue. For example, one study used fluorescein-5-maleimide (B15326) to assess the solvent accessibility of cysteine residues on virus-like particles, demonstrating that only certain engineered cysteine mutants were reactive, indicating their surface exposure. nih.gov

Investigating Protein-Protein and Protein-Nucleic Acid Interactions

Fluorescence-based techniques are powerful tools for studying the interactions between biomolecules. This compound, once attached to a protein, can be used in various assays to monitor these interactions in real-time.

Applications in Fluorescence Anisotropy Studies

Fluorescence anisotropy (or fluorescence polarization) is a technique that measures the rotational mobility of a fluorescently labeled molecule. nih.gov When a small fluorescently labeled protein binds to a larger protein, the rotational motion of the complex is slower than that of the free labeled protein. This change in rotational motion leads to an increase in the measured fluorescence anisotropy. nih.gov

By titrating a labeled protein with its binding partner and measuring the change in anisotropy, one can determine the binding affinity and stoichiometry of the interaction. nih.gov This method is particularly useful when the fluorescence intensity of the probe does not change upon binding. nih.gov

Example of a Fluorescence Anisotropy Experiment:

| Step | Description |

| 1. Labeling | A protein of interest is labeled with this compound. |

| 2. Titration | The labeled protein is mixed with increasing concentrations of its potential binding partner. |

| 3. Measurement | The fluorescence anisotropy of the solution is measured at each concentration of the binding partner. |

| 4. Analysis | The change in anisotropy is plotted against the concentration of the binding partner to determine the dissociation constant (Kd). |

Utility in Fluorescence Resonance Energy Transfer (FRET) Assays

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. assaygenie.com In the context of protein research, a donor fluorophore (like fluorescein) on one protein can transfer its excitation energy to an acceptor fluorophore on another protein if they are in close proximity (typically within 10 nanometers). assaygenie.comnih.gov

This phenomenon can be used to study protein-protein and protein-nucleic acid interactions. assaygenie.comnih.gov For instance, if a fluorescein-labeled protein binds to another protein or a nucleic acid labeled with a suitable acceptor dye, an increase in FRET will be observed. This allows for the detection and quantification of binding events. nih.govspringernature.com FRET assays are highly sensitive and can be performed under equilibrium conditions, providing valuable kinetic and thermodynamic data about molecular interactions. nih.gov

Functional Studies of Specific Proteins and Peptides

This compound has been employed in a variety of studies to elucidate the function of specific proteins and peptides. For example, it has been used to label actin to investigate its interaction with cardiac myosin-binding protein C, which is relevant to understanding heart failure. medchemexpress.com

Another application is in the screening for mutant proteins that have been engineered to contain cysteine residues. nih.gov By treating cell extracts with fluorescein-5-maleimide, proteins containing cysteine residues can be easily identified as fluorescent bands on an SDS-PAGE gel. nih.gov This method provides a rapid way to screen a large number of colonies for successful protein modification. nih.gov

Labeling Actin for Cytoskeletal Dynamics Research, including Interaction with Cardiac Myosin-Binding Protein C

Fluorescently labeled actin is a critical tool for investigating the dynamic structure and function of the cytoskeleton. biotium.com Fluorescein-5-maleimide can be used to label actin, typically at the Cys-374 residue, to study its interactions with other proteins and to visualize cytoskeletal dynamics. nih.govnih.gov

One significant application is in the study of the interaction between actin and cardiac myosin-binding protein C (cMyBP-C), a key regulator of cardiac muscle contractility. medchemexpress.comselleckchem.com Dysfunctional interaction between actin and cMyBP-C is implicated in heart failure. medchemexpress.comselleckchem.com Time-resolved Förster resonance energy transfer (TR-FRET) assays have been employed to investigate this interaction in detail. In these assays, actin is labeled with a donor fluorophore, such as fluorescein-5-maleimide (FMAL), and the interacting protein, in this case, the N-terminal fragment of cMyBP-C (C0-C2), is labeled with an acceptor fluorophore like tetramethylrhodamine (B1193902) (TMR). nih.gov

The binding of the TMR-labeled C0-C2 to the FMAL-labeled actin brings the donor and acceptor fluorophores into close proximity, resulting in FRET. This energy transfer leads to a decrease in the fluorescence lifetime of the donor (FMAL-actin), which can be precisely measured. nih.gov The magnitude of the FRET signal is dependent on the concentration of the interacting partner, allowing for the quantitative analysis of their binding affinity. nih.gov

Below is a table summarizing the key components of a typical TR-FRET assay to study the actin-cMyBP-C interaction:

| Component | Description | Role in Assay |

| FMAL-Actin | Actin protein labeled with Fluorescein-5-maleimide at Cys-374. | Donor fluorophore |

| TMR-C0-C2 | N-terminal fragment of cardiac myosin-binding protein C labeled with tetramethylrhodamine. | Acceptor fluorophore |

| Binding Buffer | A solution providing optimal conditions for the protein-protein interaction. | Maintains protein stability and function |

| Spectrofluorometer | An instrument capable of measuring time-resolved fluorescence. | Detects the change in fluorescence lifetime of the donor |

This experimental setup allows researchers to screen for small molecules that could modulate the interaction between actin and cMyBP-C, potentially leading to the development of new therapies for heart failure. nih.govmedchemexpress.comselleckchem.com

Detection of Redox State of Thiols in Eukaryotic Systems

The intracellular redox environment, particularly the balance between reduced thiols (like in cysteine residues) and their oxidized forms, plays a crucial role in regulating a multitude of cellular processes. nih.gov Fluorescein-5-maleimide (F5M) has been established as a valuable probe for quantifying the reduced intracellular thiol content in viable eukaryotic cells using flow cytometry. nih.gov

An optimized protocol has been developed to adapt this method for modern digital flow cytometers, allowing for the sensitive detection of both increases and decreases in reduced intracellular thiols. nih.gov For instance, exposing cells to oxidative stress, such as through the addition of hydrogen peroxide, leads to the oxidation of thiols and a corresponding decrease in F5M fluorescence. nih.gov Conversely, conditions that promote a more reducing environment would result in an increase in fluorescence.

The key steps and reagents involved in this flow cytometric method are summarized in the table below:

| Step/Reagent | Description | Purpose |

| Cell Preparation | Single-cell suspension of viable eukaryotic cells. | Allows for individual cell analysis by flow cytometry. |

| Fluorescein-5-maleimide (F5M) Labeling | Incubation of cells with a specific concentration of F5M. | Labels intracellular reduced thiols. |

| Flow Cytometry | Analysis of the labeled cells on a digital flow cytometer. | Measures the fluorescence intensity of individual cells. |

| Data Analysis | Quantification of the mean fluorescence intensity of the cell population. | Correlates fluorescence intensity to the intracellular thiol redox state. |

This technique has been instrumental in studying the thiol redox state in various cell types, including leukemia and immune cells. nih.gov The method can be further coupled with confocal microscopy to visualize the intracellular localization of the F5M signal and with downstream proteomics to identify the specific proteins that are being labeled, providing a powerful platform for redox biology research. nih.gov

Innovations and Emerging Research Frontiers

Integration with "Click Chemistry" Methodologies for Multifunctional Labeling

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation and material science. The maleimide (B117702) group of FDAM is highly reactive towards thiols, a key feature exploited in click chemistry for labeling and modifying various molecules and surfaces.

The Diels-Alder reaction, a cornerstone of click chemistry, involves the formation of a cyclohexene (B86901) ring from a conjugated diene and a dienophile. In the context of FDAM, the maleimide moiety can act as a dienophile, reacting with furan-containing molecules. This reaction is often reversible, allowing for the dynamic assembly and disassembly of molecular structures. mdpi.comnih.gov For instance, the cycloaddition of maleimide-furan adducts can lead to the formation of amphiphilic molecules with interesting self-assembly properties and reversible fluorescence. nih.gov The forward Diels-Alder reaction can "turn on" fluorescence, while the reverse reaction can quench it, offering a switchable system for various applications. mdpi.comresearchgate.net Research has shown that the Diels-Alder reaction with maleimide-containing drugs can produce antibody-drug conjugates (ADCs) with enhanced stability compared to traditional thiol-maleimide linkages. nih.gov

The thiol-Michael addition is another powerful click reaction that leverages the high reactivity of the maleimide group in FDAM towards thiol (-SH) groups. researchgate.net This reaction is highly specific and proceeds under mild, physiological conditions, making it ideal for modifying the surfaces of biomolecules and materials. researchgate.netthermofisher.com The maleimide group reacts with free sulfhydryl groups to form a stable thioether bond. thermofisher.com This strategy has been successfully employed for the surface modification of porous polymeric monoliths, where the chemical nature of the grafted maleimide dictates the surface properties of the material. researchgate.net

Applications in Nanotechnology and Material Science

The ability to functionalize nanoparticles and modify surfaces has made FDAM a valuable tool in nanotechnology and material science.

FDAM can be used to prepare fluorescent superparamagnetic iron oxide nanoparticles (SPMNPs). sigmaaldrich.com These nanoparticles have applications in subcellular fractionation and bio-imaging. The maleimide group allows for the conjugation of the nanoparticles to thiol-containing molecules, while the fluorescein (B123965) diacetate provides the fluorescent signal. The diacetate groups are non-fluorescent until they are cleaved by intracellular esterases, providing a mechanism for "turn-on" fluorescence upon cellular uptake. sigmaaldrich.com Research has also explored the functionalization of silver nanoparticles with fluorescein derivatives, creating materials with both plasmonic and fluorescent properties for biosensing and imaging applications. semanticscholar.orgresearchgate.netmdpi.com

| Nanoparticle Type | Functionalization Strategy | Key Feature | Application |

| Fe3O4 Superparamagnetic Nanoparticles | Conjugation via maleimide group | Fluorescent signal activated by intracellular esterases | Subcellular fractionation |

| Gold Nanoparticles | Ligand exchange with OPSS-PEG-Maleimide | Controlled surface modification | Cellular interaction studies |

| Silver Nanoparticles | Functionalization with fluorescein isothiocyanate | Combined plasmonic and fluorescent properties | Biosensing and imaging |

This table summarizes the functionalization of different nanoparticles with fluorescein derivatives and their applications.

The thiol-reactive nature of FDAM makes it suitable for modifying the surfaces of various substrates. It has been used to alter the surface properties of glass, which can be important for controlling cell adhesion or creating biosensors. sigmaaldrich.com Furthermore, there is growing interest in the surface modification of cellulose (B213188) nanomaterials, such as cellulose nanofibrils (CNFs), to enhance their properties for applications in bionanocomposites and other high-value materials. mdpi.comnih.gov While direct modification of cellulose with FDAM is not the primary approach, the principles of surface modification using click chemistry are highly relevant. mdpi.commdpi.com For instance, introducing thiol groups onto the cellulose surface would allow for subsequent reaction with FDAM. mdpi.com Researchers have developed methods for the regioselective surface esterification of cellulose nanofibers in water, opening up possibilities for functionalization with molecules like FDAM. rsc.org

Role in Drug Discovery and Pharmacological Research

In drug discovery, FDAM and related maleimide-containing compounds play a crucial role in the development of targeted therapies. The ability of the maleimide group to form stable conjugates with thiol-containing biomolecules, such as antibodies and peptides, is a key advantage. nih.gov This allows for the specific delivery of cytotoxic drugs to cancer cells, for example, in the form of antibody-drug conjugates (ADCs). nih.govnih.gov The stability of the maleimide-thiol linkage is a critical factor for the efficacy of these drugs, and research is ongoing to improve this stability and prevent premature drug release. nih.gov Furthermore, fluorescein-based probes are used to screen for mutant proteins containing cysteine residues and to study protein-protein interactions, which are important aspects of pharmacological research. medchemexpress.comselleckchem.com

Applications in Environmental Monitoring

The utility of Fluorescein diacetate 5-maleimide is not limited to the biomedical field. It also shows promise in environmental science as a sensitive probe for detecting and quantifying pollutants. chemimpex.com The fundamental principle relies on the specific reaction between the maleimide group and thiol-containing molecules. Many environmental toxins and pollutants can alter the thiol status of biological systems or can be chemically modified to contain thiol groups.

By conjugating the probe to a molecule that specifically interacts with a pollutant, or by using it to detect changes in the thiol content of sentinel organisms exposed to environmental toxins, scientists can develop robust assays for environmental monitoring. chemimpex.com The high sensitivity of fluorescence detection allows for the measurement of very low concentrations of contaminants in environmental samples such as water or soil, contributing to ecological studies and regulatory compliance. chemimpex.com

Methodological Considerations and Optimization in Research Protocols

Sample Preparation and Handling for Thiol-Reactive Labeling

The reactivity of the maleimide (B117702) group is highly specific toward free sulfhydryl (thiol) groups at a neutral pH range. thermofisher.combiotium.com Therefore, sample preparation must be geared towards ensuring the availability of these target groups on the molecule of interest, typically a protein or peptide.

The primary targets for maleimide chemistry are the thiol side chains of cysteine residues. thermofisher.comwindows.net It is crucial to confirm that the protein or molecule to be labeled possesses accessible, free sulfhydryl groups. thermofisher.com In many proteins, cysteine residues exist as pairs in disulfide bonds (–S–S–), which form and stabilize the protein's tertiary or quaternary structure. lumiprobe.comtocris.com These disulfide bonds are unreactive with maleimides. windows.netlumiprobe.com Consequently, labeling efficiency can be significantly diminished or non-existent if the target cysteines are locked in disulfide bridges.

Furthermore, free thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds, rendering them unavailable for conjugation. lumiprobe.comtocris.com To mitigate this, it is often recommended to include a chelating agent like EDTA (5-10 mM) in buffers to sequester divalent metals that can catalyze thiol oxidation. thermofisher.com Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can also prevent the re-formation of disulfide bonds after reduction. windows.netbroadpharm.combiotium.com

To increase the number of available reaction sites, disulfide bonds within the protein must be cleaved to generate free thiols. thermofisher.comlumiprobe.com This is a standard procedure in protocols for maleimide-based labeling. researchgate.net However, this reduction step must be carefully managed, as complete reduction of all disulfide bonds can potentially inactivate the protein. thermofisher.com

Commonly used reducing agents include Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (B1197953) (TCEP). tocris.comthermofisher.com A 10- to 100-fold molar excess of the reducing agent is typically incubated with the protein for a set period (e.g., 20-30 minutes) to ensure sufficient reduction. tocris.combiotium.comthermofisher.com

A critical step following reduction is the removal of the reducing agent, especially if it is thiol-based like DTT. thermofisher.com DTT contains free thiols and will compete with the target molecule for reaction with the maleimide probe, significantly lowering conjugation efficiency. thermofisher.com Therefore, excess DTT must be thoroughly removed, typically via dialysis or gel filtration (desalting columns). tocris.comthermofisher.com In contrast, TCEP is a non-thiol-based reducing agent and does not directly react with the maleimide group, often eliminating the need for its removal before conjugation. thermofisher.comthermofisher.com However, some protocols still advise its removal to ensure maximum labeling efficiency. broadpharm.com An alternative method involves using an immobilized TCEP disulfide reducing gel, which allows for the recovery of the sample free of any reducing agent. thermofisher.com

| Parameter | Recommendation | Rationale | Source |

| Reducing Agent | TCEP or DTT | Cleaves disulfide bonds to generate free sulfhydryls. | tocris.comthermofisher.com |

| Agent Molar Excess | 10-100 fold over protein | Ensures sufficient reduction of disulfide bonds. | tocris.combiotium.comthermofisher.com |

| Incubation Time | ~30 minutes at room temperature | Allows for the reduction reaction to proceed. | biotium.comthermofisher.com |

| Post-Reduction Handling | Removal of thiol-based reducing agents (e.g., DTT) | Prevents the reducing agent from competing with the target molecule for the maleimide label. | thermofisher.comthermofisher.com |

| Removal Method | Dialysis or desalting columns | Effectively separates the small molecule reducing agent from the larger protein. | tocris.comthermofisher.com |

| TCEP Exception | TCEP is non-thiol-based and often does not require removal. | TCEP does not react with maleimides, simplifying the workflow. | thermofisher.comthermofisher.com |

Stability and Storage Protocols for Fluorescein (B123965) Diacetate 5-Maleimide Reagents

Proper storage and handling of Fluorescein diacetate 5-maleimide are essential to maintain its reactivity. The maleimide group is sensitive to moisture and can hydrolyze, rendering it incapable of reacting with thiols. thermofisher.com

Solid Reagent: Upon receipt, the solid (powder) form of the reagent should be stored desiccated at -20°C and protected from light. thermofisher.combiotium.com Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation onto the product. thermofisher.com When stored correctly as a solid, the product is stable for at least two years. biotium.com

Stock Solutions: Stock solutions should be prepared immediately before use by dissolving the solid in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). tocris.combiotium.com Aqueous solutions of the reagent are not stable and should not be stored. thermofisher.com Stock solutions in anhydrous DMSO can be stored at -20°C, protected from light and moisture, for short periods, typically up to one month. tocris.combiotium.commedchemexpress.com For longer-term storage, aliquoting into single-use amounts is recommended to avoid repeated freeze-thaw cycles. aatbio.com

Labeled Conjugates: Protein conjugates labeled with the dye should be stored protected from light. For short-term storage (up to one month), they can be kept at 4°C. thermofisher.com For longer-term storage, it is recommended to divide the conjugate into single-use aliquots, add a cryoprotectant like glycerol (B35011) or a carrier protein such as bovine serum albumin (BSA), and store at -20°C or below. thermofisher.comtocris.comaatbio.com

| Reagent Form | Storage Temperature | Conditions | Shelf Life | Source |

| Solid Powder | -20°C | Desiccated, protected from light. | At least 2 years | thermofisher.combiotium.com |

| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Protected from light and moisture, single-use aliquots recommended. | Up to 1 month | tocris.combiotium.commedchemexpress.com |

| Labeled Protein Conjugate (Short-term) | 4°C | Protected from light. | Up to 1 month | thermofisher.com |

| Labeled Protein Conjugate (Long-term) | -20°C or -80°C | Protected from light, with cryoprotectant/carrier protein. | Up to 1 year | tocris.commedchemexpress.com |

Comparative Analysis with Other Fluorescent Probes

Distinguishing Features from Other Fluorescein (B123965) Derivatives (e.g., Fluorescein Diacetate, Fluorescein-5-Isothiocyanate)

Fluorescein diacetate 5-maleimide (FDM) belongs to the fluorescein family of dyes but possesses a unique combination of functional groups that dictates its specific applications and behavior. Its primary distinguishing features lie in its mechanism of fluorescence activation and its method of covalent attachment to target molecules.

Unlike its parent compound, fluorescein, which is already fluorescent, FDM is initially a non-fluorescent molecule. The "diacetate" portion of its name refers to two acetyl groups that render the fluorophore inactive. These acetate (B1210297) groups are readily cleaved by intracellular esterases, enzymes present in the cytoplasm of viable cells. This enzymatic removal restores the fluorescent properties of the fluorescein core. This mechanism makes FDM a valuable probe for assessing cell viability and enzymatic activity.

The "maleimide" group provides a specific reactive handle for covalent labeling. Maleimides are highly reactive toward sulfhydryl (thiol) groups, which are found in the cysteine residues of proteins. biotium.comanaspec.com This reaction is most efficient and specific at a neutral pH range of 6.5-7.5, forming a stable thioether bond. thermofisher.com

A comparison with other common fluorescein derivatives highlights these unique characteristics:

Fluorescein Diacetate (FDA): Like FDM, FDA is a non-fluorescent esterase substrate that becomes fluorescent upon cleavage within live cells. However, FDA lacks a reactive group for covalent conjugation. Once the acetate groups are cleaved, the resulting fluorescein can diffuse within the cell and may leak out over time, making it less suitable for long-term studies or applications requiring fixation. The primary limitation of FDA is the potential for overlooking staining discrepancies and the impact of image capture parameters on viability interpretation. nih.gov

Fluorescein-5-Isothiocyanate (FITC): FITC is a widely used derivative for labeling proteins. nih.govwikipedia.org Its isothiocyanate group (–N=C=S) reacts with primary amine groups, such as those on lysine (B10760008) residues and the N-terminus of proteins. wikipedia.org While effective, this reaction is less specific than the maleimide-thiol reaction, as isothiocyanates can also react with sulfhydryl groups. wikipedia.org Furthermore, unlike FDM, FITC is already fluorescent and does not depend on enzymatic activity for fluorescence, meaning it will label proteins in both live and dead cells, as well as in solution. FITC is known to be susceptible to photobleaching, and its fluorescence can fade rapidly upon irradiation with excitation light. nih.gov

The combination of esterase-dependent activation and specific thiol-reactive conjugation makes this compound a specialized tool for labeling sulfhydryl-containing molecules within living cells that possess esterase activity.

Table 1: Comparison of Fluorescein Derivatives

| Feature | This compound (FDM) | Fluorescein Diacetate (FDA) | Fluorescein-5-Isothiocyanate (FITC) |

|---|---|---|---|

| Fluorescence Activation | Enzymatic cleavage by esterases sigmaaldrich.com | Enzymatic cleavage by esterases nih.gov | Always fluorescent nih.gov |

| Primary Reactive Group | Maleimide (B117702) biotium.com | None | Isothiocyanate wikipedia.org |

| Primary Target | Sulfhydryl (thiol) groups on cysteine thermofisher.com | Not applicable | Amine groups on lysine wikipedia.org |

| Bond Type | Stable thioether thermofisher.com | Non-covalent | Thio-urea or urethane |

| Key Application | Labeling thiols in viable cells | Cell viability assessment nih.gov | General protein labeling nih.gov |

Advantages and Limitations Compared to Iodoacetamides and Other Thiol-Reactive Dyes

The maleimide group of FDM places it in the category of thiol-reactive probes, where it competes with other chemical groups like iodoacetamides. The choice between these probes often depends on the specific experimental conditions and requirements.

Advantages over Iodoacetamides:

Specificity: At neutral pH, maleimides are highly specific for sulfhydryl groups. biotium.com Iodoacetamides, while also reacting with thiols, have a greater tendency to react with other nucleophilic residues like histidine and methionine, leading to potentially less specific labeling. anaspec.com

Buffer Compatibility: A significant advantage of maleimide-based dyes is their compatibility with certain buffer components. For instance, thiourea (B124793), a common agent in protein solubilization buffers for proteomics, inhibits the labeling of proteins by iodoacetamide (B48618) dyes but does not affect maleimide reactivity. nih.govpsu.edu This makes maleimide dyes a better choice for experiments where thiourea is essential. nih.govpsu.edu

Limitations and Comparisons with Other Thiol-Reactive Dyes:

Non-specific Labeling: While generally specific, some maleimide dyes have been observed to exhibit non-specific labeling, particularly at high dye-to-thiol ratios. nih.govpsu.edu

Reaction with Reducing Agents: The labeling reaction for both maleimides and iodoacetamides can be inhibited by reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are often used to prevent disulfide bond formation. nih.govpsu.edu

Bond Stability: Compared to some other thiol-reactive probes, the thioether bond formed by maleimides may be less stable under certain conditions. For example, 5-(bromomethyl)fluorescein (B119655) reacts more slowly with thiols but forms stronger thioether bonds that are more stable under the harsh conditions required for complete amino acid analysis. thermofisher.com

pH Sensitivity: The reactivity of the maleimide group is pH-dependent. At pH values above 7.5, its reactivity towards primary amines increases, and the group becomes more susceptible to hydrolysis, which can reduce labeling efficiency. thermofisher.com

Table 2: Comparison of Thiol-Reactive Probes

| Feature | Maleimides (e.g., FDM) | Iodoacetamides | Bromomethyls |

|---|---|---|---|

| Primary Target | Thiols | Thiols | Thiols |

| Specificity | High for thiols at neutral pH biotium.com | Can react with histidine, methionine anaspec.com | High for thiols |

| Reaction pH | 6.5 - 7.5 thermofisher.com | ~7.0 - 8.0 | Variable |

| Inhibited by Thiourea | No nih.govpsu.edu | Yes nih.govpsu.edu | Not specified |

| Bond Stability | Stable thioether thermofisher.com | Stable thioether | Very stable thioether thermofisher.com |

| Reaction Speed | Fast | Fast | Slower thermofisher.com |

Suitability for Automated Fluorescence Microscopy in Fixed Cell Morphology Analysis

Automated microscopy and image analysis are powerful tools for quantifying cellular characteristics like size and shape, which can be indicators of cell function or pathology. A critical requirement for this technology is the ability to clearly and accurately identify the cell's boundary. nih.gov

In this context, the fluorescent probe used for staining is of paramount importance. Research comparing various fluorescent dyes for their effectiveness in the automated morphology analysis of fixed cells has demonstrated the high suitability of fluorescein-5-maleimide (B15326) (the activated, deacetylated form of FDM). nih.gov

A key study found that formaldehyde-fixed cells stained with fluorescein-5-maleimide or FITC produced a significantly higher average fluorescence intensity—at least twofold greater—than cells stained with another common probe, 5-chloromethyl fluorescein diacetate (CMFDA), even when the exposure time was 25 times shorter. nih.gov

This high signal intensity is a major advantage for automated analysis. When the cell's fluorescence is bright and the contrast against the background is high, the algorithms used for image processing can more reliably and consistently detect the cell's edge. The study noted that the determination of cell area using the higher intensity stains (fluorescein-5-maleimide and FITC) was less sensitive to the threshold settings used during the automated analysis. nih.gov This robustness leads to more accurate and reproducible quantitative data on cell morphology.

Therefore, a staining procedure utilizing fluorescein-5-maleimide provides the sensitivity required for rapid and reliable automated morphological analysis of fixed cells, making it a superior choice over less intense stains for this specific application. nih.gov

Future Directions and Translational Research Potential

Development of Next-Generation Fluorescein (B123965) Diacetate 5-Maleimide Conjugates

The versatility of FD5M stems from its maleimide (B117702) group, which readily forms stable thioether bonds with sulfhydryl groups on biomolecules, and its diacetate groups, which enhance cell permeability. chemimpex.com Researchers are actively developing novel conjugates to enhance its functionality and applicability.

Polymer-Based Conjugates: A significant area of development involves the creation of polymer-FD5M conjugates. For instance, thermoresponsive block copolymers containing lipid-based segments have been synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net These polymers can be modified with FD5M to create fluorescent, biocompatible nanoprobes for in vitro and in vivo imaging. researchgate.net Specifically, tailored copolymers like poly(methoxy-PEG acrylate-co-N-hydroxysuccinimide-co-fluorescein diacetate 5-maleimide) have been synthesized, which are water-soluble and can form nanoparticles at physiological temperatures. researchgate.net

Nanoparticle Conjugates: FD5M is also being integrated into nanoparticle systems for various applications. It can be used to prepare fluorescent superparamagnetic iron oxide nanoparticles (SPMNPs) for subcellular fractionation. sigmaaldrich.comnih.govd-nb.info The maleimide group allows for conjugation to thiol-containing ligands on the nanoparticle surface. nih.govd-nb.info These fluorescent nanoparticles can then be used for imaging and tracking cellular processes. chemimpex.comnih.gov For example, FD5M has been successfully coupled to the free thiol groups of dimercaptosuccinic acid (DMSA)-coated SPMNPs. nih.govd-nb.info

Click Chemistry and Bioorthogonal Strategies: Modern chemical strategies like "click chemistry" are being employed to create sophisticated FD5M conjugates. For example, cellulose (B213188) nanofibrils (CNF) have been modified with furan (B31954) and maleimide groups, allowing for the selective labeling with FD5M and other fluorescent probes through Diels-Alder cycloaddition and thiol-Michael reactions. researchgate.netacs.orgacs.orgacs.org This approach enables the creation of multicolor labeled materials for advanced imaging. researchgate.netacs.orgacs.org Furthermore, a "photorelease, catch, and photorelease" strategy has been developed, combining alkyne-azide cycloaddition with photochemical release, showcasing the potential for creating dynamically controlled bioconjugates. researchgate.net

Potential for Advanced Diagnostic and Therapeutic Applications

The unique properties of FD5M make it a promising candidate for the development of advanced diagnostic and therapeutic tools.

Targeted Drug Delivery: The ability to conjugate FD5M to various molecules opens up possibilities for targeted drug delivery systems. chemimpex.com By attaching FD5M to polymers or nanoparticles, researchers can track the delivery and interaction of drugs within cells, providing valuable insights into pharmacokinetics and efficacy. chemimpex.comresearchgate.net For instance, drug-loaded lipid-polymer nanoparticles have been prepared and their properties studied using FD5M-labeled polymers. researchgate.net

Diagnostic Imaging and Biosensing: FD5M's fluorescent properties are central to its use in diagnostics. It is widely used as a fluorescent marker in flow cytometry and for visualizing live cells. chemimpex.com The development of FD5M-labeled nanoprobes and other conjugates enhances its utility in molecular imaging. researchgate.net For example, multicolor fluorescently labeled cellulose nanofibrils have potential applications in multimodality molecular imaging. researchgate.net Additionally, FD5M can be used in the development of biosensors, for example, by conjugating it to molecules that can detect specific analytes. chemimpex.com

Enzyme-Activatable Probes: Researchers have designed enzyme-activatable cell-penetrating peptides (CPPs) that are initially inactive and become fluorescent upon enzymatic cleavage. In these systems, a C-terminal cysteine is used to conjugate FD5M, allowing for fluorescence-based analysis of peptide uptake into cells. ru.nl This strategy holds potential for developing targeted therapies that are activated only in specific cellular environments, such as those with high enzyme activity characteristic of certain diseases.

Contributions to Systems Biology and High-Throughput Screening Initiatives

The characteristics of FD5M lend themselves well to large-scale, high-throughput biological investigations.

High-Throughput Screening (HTS): In drug discovery, HTS is crucial for identifying lead compounds. FD5M can be used in HTS assays to monitor cellular processes and drug interactions. chemimpex.com Its cell permeability and fluorescent nature allow for the rapid and sensitive detection of changes within cells in response to various compounds.

Proteomics and Systems Biology: The maleimide group of FD5M makes it a useful tool for labeling cysteine residues in proteins, a common application in proteomics. unca-urcap.org This allows for the fluorescent detection of proteins in complex mixtures after separation by techniques like SDS-PAGE. nycu.edu.tw By enabling the visualization and quantification of protein expression levels, FD5M can contribute to a broader understanding of cellular systems and networks. For example, it has been used in covalent labeling assays to study enzymes like LuxS. unca-urcap.org

Interactive Data Table: Properties of Fluorescein Diacetate 5-Maleimide

| Property | Value |

| Molecular Formula | C28H17NO9 |

| Molecular Weight | 511.44 g/mol |

| Excitation Wavelength (λex) | ~492 nm |

| Emission Wavelength (λem) | ~520 nm (after derivatization and esterase cleavage) |

| Appearance | Off-white to light yellow solid |

| Storage Temperature | -20°C |

Data sourced from various chemical suppliers. chemimpex.comsigmaaldrich.com

Q & A

What are the primary research applications of fluorescein diacetate 5-maleimide in biomolecular labeling?

This compound is widely used for site-specific labeling of thiol (-SH) groups in proteins, nucleic acids, and nanomaterials via maleimide-thiol "click" chemistry. Key applications include:

- Multicolor labeling of cellulose nanofibrils (CNFs) : Sequential Diels–Alder cycloaddition and thiol-Michael reactions enable selective grafting of fluorescein and coumarin dyes for confocal microscopy imaging .

- Oligonucleotide conjugation : Reaction with thiolated DNA/RNA strands under mild conditions (room temperature, pH 7–9) for fluorescence-based tracking in hybridization assays .

- Nanoparticle functionalization : Coupling to thiolated ligands (e.g., DMSA-coated magnetic nanoparticles) for cellular uptake studies .

How is this compound utilized in oligonucleotide conjugation?

The protocol involves:

Thiol activation : Reduce disulfide bonds in modified oligonucleotides using tris(2-carboxyethyl)phosphine (TCEP) .

Reaction conditions : Incubate with a 50–100-fold molar excess of this compound in DMF or aqueous buffer (pH 7–9) for 4–24 hours .

Purification : Remove unreacted dye via dialysis, size-exclusion chromatography (e.g., NAP-5 columns), or polyacrylamide gel electrophoresis (PAGE) .

Validation : Confirm conjugation using HPLC (retention time shifts) and MALDI-TOF mass spectrometry .

What experimental strategies optimize maleimide-thiol coupling efficiency?

Optimization requires:

- Molar ratio control : A 50–100× excess of maleimide over thiols ensures complete labeling while minimizing hydrolysis .

- Reaction time and pH : Perform reactions at pH 6.5–7.5 (to balance thiol deprotonation and maleimide stability) for 4–12 hours .

- Competing thiol blocking : Pre-treat samples with iodoacetamide to block non-target thiols .

- Post-reaction quenching : Add excess β-mercaptoethanol to terminate reactions .

How can researchers address competing side reactions during CNF labeling?

In multistep CNF functionalization:

Sequential reactions : First graft maleimide via Diels–Alder cycloaddition (e.g., with furan-modified CNFs), then perform thiol-Michael addition to avoid cross-reactivity .

Spectroscopic monitoring : Use solid-state ¹³C NMR and FTIR to confirm intermediate functional group incorporation .

Dye selectivity : Employ orthogonal click chemistries (e.g., azide-alkyne for coumarin, maleimide-thiol for fluorescein) .

What methodological considerations are critical for quantifying bacterial efflux pump activity?

Key steps include:

- Glucose supplementation : Maintain metabolic activity during labeling by adding 10 mM glucose to sustain efflux pump function .

- Dye extraction : Solubilize labeled cells in 2% DDM (n-dodecyl-β-D-maltoside) and quantify fluorescence intensity relative to cell mass .

- Control strains : Compare wild-type bacteria with ΔacrAB or ΔmdtABC mutants to isolate pump-specific activity .

How to resolve discrepancies in labeling efficiency across studies?

Variations arise from:

- Substrate accessibility : Steric hindrance in densely functionalized materials (e.g., CNFs) reduces maleimide-thiol reactivity .

- Purification rigor : Incomplete removal of hydrolyzed maleimide (inactive) can overestimate efficiency; use dual HPLC and mass spectrometry validation .

- Thiol oxidation : Ensure reducing agents (e.g., TCEP) are fresh to maintain free -SH groups .

What techniques validate selective thiol labeling in complex matrices?

- Confocal microscopy : Spatial distribution analysis of fluorescein signals (e.g., in cellulose papers) confirms site-specific labeling .

- Competitive inhibition assays : Co-incubate with non-fluorescent maleimides (e.g., N-ethylmaleimide) to verify thiol dependency .

- Fluorescence quenching : Use dithiothreitol (DTT) to reverse labeling and validate covalent bonding .

What spectroscopic methods confirm successful conjugation?

- UV/Vis spectroscopy : Detect fluorescein’s absorption peak at ~490 nm .

- Fluorescence emission : Measure intensity at 515–520 nm (excitation at 495 nm) .

- Solid-state NMR : Identify maleimide C=O peaks (170–175 ppm) post-reaction .

How to handle autofluorescence in cellulose-based materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.